
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and oxo functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-component reactions. One common method includes the reaction of enaminones with aromatic aldehydes and cyanoacetamide in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent mixture of ethanol and water at elevated temperatures (around 80°C) and can be completed within 5-25 minutes, yielding the desired product in good to high yields (74-85%) .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
5,6,7,8-Tetrahydro-2-naphthylamine: Similar backbone but lacks the oxo and carboxamide groups.
Uniqueness
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to the presence of both amino and oxo functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(15)13-8/h4,6H,1-3,11H2,(H2,12,14)(H,13,15) |
Clave InChI |
VQZNEVCSMAQHBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1N)C=C(C(=O)N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
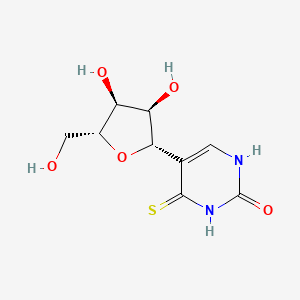
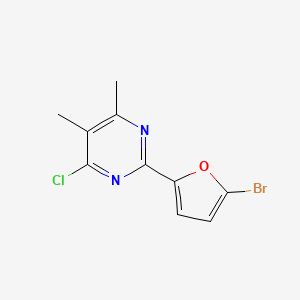

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
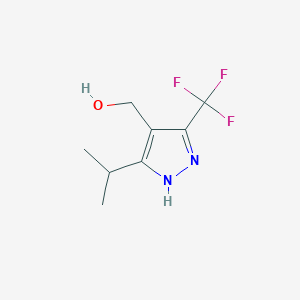
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
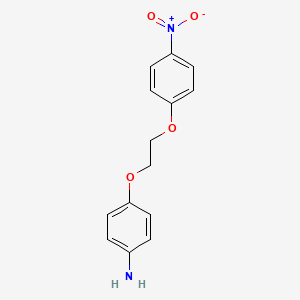


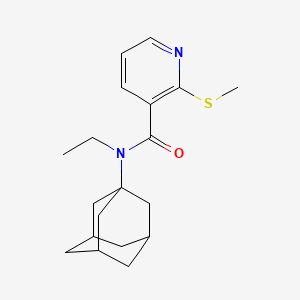
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)

